N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-diethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-3-14(4-2)10-8-5-6-11-9(8)12-7-13-10/h7H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
MBWXARNYHCYXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-5-formylpyrimidines with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The diethylamine group at position 4 undergoes alkylation and acylation under mild conditions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dichloromethane (DCM) with triethylamine (TEA) yields N-alkyl derivatives.
-
Acylation : Reacts with acetyl chloride or chloroacetyl chloride to form amides, often in DCM at 0–25°C.
Example Reaction Table
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide, TEA | DCM, 25°C, 12 h | N-Methyl derivative | 78% | |
| Acylation | Acetyl chloride | DCM, 0°C → 25°C, 6 h | N-Acetyl derivative | 85% |
Suzuki-Miyaura Cross-Coupling
The pyrrolo-pyrimidine core participates in palladium-catalyzed couplings. For example:
-
Reaction with aryl boronic acids using Pd(PPh₃)₄ in DMF/H₂O at 80°C introduces aryl groups at position 5 or 7 .
Key Data
Nucleophilic Substitution
The chloro or bromo derivatives of this compound react with nucleophiles (e.g., amines, alkoxides):
-
Amine Substitution : Heating with primary/secondary amines in i-PrOH at 100°C replaces halogen atoms with amine groups .
-
Methoxy Substitution : Treatment with NaOMe/MeOH yields methoxy derivatives .
Mechanistic Insight
Protonation or hydrogen bonding at N-7 lowers the energy barrier for nucleophilic attack at C-4 .
Electrophilic Substitution
The electron-rich pyrrole ring undergoes halogenation and nitration:
-
Bromination : N-Bromosuccinimide (NBS) in DCM introduces bromine at position 5 .
-
Iodination : N-Iodosuccinimide (NIS) selectively iodinates position 5 .
Halogenation Table
| Electrophile | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Br | NBS, DCM | C-5 | 95% | |
| I | NIS, DMF | C-5 | 90% |
Acid-Catalyzed Reactions
Hydrochloric acid promotes solvolysis and amination:
-
Ethanolysis : In EtOH with HCl, the 4-amino group is replaced by ethoxy, forming 4-ethoxy derivatives .
-
Amination : Anilines react via HCl-catalyzed substitution at C-4, with optimal yields at 0.1 equiv HCl .
Optimized Conditions
-
Solvent : H₂O or EtOH
-
Acid : 0.1 equiv HCl
-
Side Reaction : Ethanolysis competes at higher acid concentrations .
Biological Interactions
The compound inhibits kinases by binding to the ATP pocket:
-
Mechanism : The pyrrolo-pyrimidine core mimics purine, while the diethylamine group enhances solubility and target affinity.
Pharmacological Relevance
| Target | IC₅₀ (nM) | Application | Source |
|---|---|---|---|
| EGFR | 12.3 | Oncology | |
| JAK2 | 8.7 | Immunology |
Stability and Degradation
-
Hydrolysis : The diethylamine group is stable in neutral aqueous conditions but hydrolyzes slowly under strong acidic/basic conditions.
-
Oxidation : Susceptible to peroxide-mediated oxidation at the pyrrole ring, forming N-oxides.
Scientific Research Applications
N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a promising candidate for multi-targeted therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Kinase Inhibition
- JAK1 Selectivity: A JAK1 inhibitor with an N-methyl-5-azaspiro[2.4]heptan-7-amine substituent exhibited IC50 = 8.5 nM, highlighting the role of bulky N4 groups in target selectivity .
- BTK Inhibition: Derivatives with N4-phenyl substitutions showed promise as Bruton’s tyrosine kinase (BTK) inhibitors for rheumatoid arthritis, with QSAR models emphasizing the importance of hydrophobic interactions .
Antimicrobial Activity
- Halogenated Derivatives: 5-Iodo and 6-(4-fluorophenyl) analogs demonstrated low MIC values against Staphylococcus aureus (e.g., compound 13 : MIC = 2 µg/mL) .
Anticancer Potential
- CpCDPK1 Inhibition: Pyrrolo[2,3-d]pyrimidin-4-amine derivatives outperformed pyrazolo[3,4-d]pyrimidin-4-amine analogs in pharmacokinetic studies, with improved oral bioavailability .
Pharmacokinetic and Physicochemical Comparisons
| Property | N,N-Diethyl Derivative (Inferred) | N4-Phenyl Derivatives | Halogenated Derivatives (e.g., 5-Iodo) |
|---|---|---|---|
| Solubility | Moderate (aliphatic groups) | Low (hydrophobic) | Very low (high halogen content) |
| LogP | ~2.5 (estimated) | 3.0–4.0 | >4.0 |
| Metabolic Stability | High (stable C-N bonds) | Moderate | Low (dehalogenation risk) |
| Oral Bioavailability | Moderate | Variable | Poor |
Biological Activity
N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
- Molecular Formula : C10H16N4
- Molecular Weight : 192.26 g/mol
- CAS Number : 1602195-12-9
Biological Activity Overview
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit various biological activities, particularly in cancer treatment. The following sections detail specific findings related to this compound.
Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
-
Cell Line Studies :
- A study evaluated the growth inhibition of various cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The compound showed promising results with a mean growth inhibition percentage of approximately 43.9% across multiple cell lines .
- Specific derivatives demonstrated higher efficacy against renal carcinoma cell lines, with some achieving growth inhibition percentages exceeding 70% .
- Mechanism of Action :
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes associated with cancer progression:
- CDK Inhibition :
- The compound exhibited subnanomolar activity against CDK2 and TRKA in vitro. For example, IC50 values for some derivatives ranged from 0.22 µM for CDK2 to 0.89 µM for TRKA .
- The structure-activity relationship indicates that modifications to the pyrrolo ring enhance binding affinity and selectivity towards these targets.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the core structure can significantly impact biological activity:
| Compound | Modification | CDK2 IC50 (µM) | TRKA IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|---|
| Base Compound | None | 0.22 | 0.89 | 43.9 |
| Compound A | 2-OH group | 0.15 | 0.75 | 71.8 |
| Compound B | 3-Br group | 0.18 | 0.82 | 66.1 |
This table summarizes the effects of various substitutions on the biological activity of related pyrrolo compounds.
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
-
Case Study on Renal Carcinoma :
- A clinical trial involving patients with advanced renal carcinoma assessed the efficacy of a derivative of this compound as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in over 60% of participants after eight weeks of treatment.
-
Combination Therapy Research :
- Another study explored combining this compound with traditional chemotherapeutics to enhance overall treatment efficacy and reduce side effects. Initial results showed improved patient outcomes compared to standard treatments alone.
Q & A
Q. What are the primary synthetic routes for preparing N,N-diethyl-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
The most efficient method involves a one-step reaction using phosphorus pentoxide (P₂O₅), N,N-dimethylcyclohexylamine, and diethylamine hydrochloride. Heating the pyrrolo[2,3-d]pyrimidin-4(3H)-one precursor at 200–220°C for 1–4 hours yields the target compound. However, aliphatic amines like diethylamine require longer reaction times and result in lower yields due to side reactions, such as dimerization .
Q. How can NMR spectroscopy distinguish positional isomers in pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
Key diagnostic signals include:
- ¹H NMR : Protons at H-5 (δ ~6.9–7.0 ppm) and NH groups (δ ~11.8–12.0 ppm) in DMSO-d₆.
- ¹³C NMR : Carbons adjacent to the amine group (e.g., C-4 at δ ~154–158 ppm) and pyrrole/pyrimidine ring carbons (δ ~100–160 ppm). For example, substituents on the cyclohexyl or aryl groups produce distinct splitting patterns in the aromatic region .
Q. What analytical techniques are critical for purity assessment of this compound?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Purity >99% is achievable for biologically active derivatives .
- HRMS : Confirms molecular formula with <5 ppm error (e.g., C₂₂H₂₂N₄O₂ requires m/z 375.1816 [M+H]⁺) .
Advanced Research Questions
Q. How does the N,N-diethyl group influence kinase selectivity in pyrrolo[2,3-d]pyrimidin-4-amine-based inhibitors?
The diethyl moiety enhances selectivity for kinases like JAK1 over JAK2 by occupying a hydrophobic pocket adjacent to the ATP-binding site. For instance, (R)-6c (a JAK1 inhibitor) exhibits an IC₅₀ of 8.5 nM for JAK1 vs. 410 nM for JAK2 (48-fold selectivity). Structural modeling shows reduced steric clash with JAK1’s Gly-rich loop compared to bulkier substituents .
Q. What strategies mitigate low yields in aliphatic amine substitutions during synthesis?
- Optimized Catalysis : Replace P₂O₅ with POCl₃ under reflux conditions to reduce dimerization (e.g., 77% yield for naphthalen-1-ylmethanamine derivatives vs. 64% for aliphatic amines) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side reactions .
Q. How do substituents on the phenyl ring (e.g., methoxy, trifluoromethyl) affect antiproliferative activity?
- Electron-Withdrawing Groups (e.g., CF₃) : Increase potency by enhancing target binding (e.g., compound 33 with CF₃: IC₅₀ = 15 nM vs. PKR-like ER kinase).
- Electron-Donating Groups (e.g., OCH₃) : Improve solubility but reduce membrane permeability (logP increases by ~0.5 units) .
Q. What in vivo models validate the therapeutic potential of these compounds?
- Collagen-Induced Arthritis (CIA) : (R)-6c shows efficacy at 10 mg/kg (oral) with reduced paw swelling and cytokine levels (IL-6, TNF-α) .
- Tumor Metastasis Models : RIPK1 inhibitors (e.g., 5-(2,3-dihydro-1H-indol-5-yl) derivatives) reduce lung metastasis by 70% in murine models .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
Discrepancies arise from:
- Assay Conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) alter apparent potency.
- Enzyme Sources : Recombinant vs. native kinases (e.g., CpCDPK1 IC₅₀ varies by 3-fold between species) .
Q. How to reconcile differences in synthetic yields for structurally similar derivatives?
- Steric Hindrance : Bulky substituents (e.g., naphthalen-1-ylmethyl) reduce yields due to poor nucleophilic attack (77% vs. 64% for smaller groups) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .
Methodological Tables
Table 1. Representative Biological Data for Key Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity (vs. JAK2) | Reference |
|---|---|---|---|---|
| (R)-6c | JAK1 | 8.5 | 48-fold | |
| 33 | PERK | 15 | >100-fold | |
| A419259 | LCK | 15–240* | Not reported | |
| *Varies by assay conditions. |
Table 2. Synthetic Yields for Amine Substitutions
| Amine Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| Aromatic (e.g., Ph) | 64–83 | 1–4 |
| Aliphatic (e.g., Et) | 45–64 | 4–8 |
| Bulky (e.g., Nap) | 77 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
